molecular formula C16H12ClF2N5OS B12135218 2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide

2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide

Cat. No.: B12135218
M. Wt: 395.8 g/mol
InChI Key: NFPRROFWQGEKNA-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole-based acetamide family, characterized by a central triazole ring substituted with a 4-fluorophenyl group at position 5 and an amino group at position 2. The sulfanyl bridge connects the triazole core to an acetamide moiety, which is further substituted with a 3-chloro-4-fluorophenyl group.

Properties

Molecular Formula

C16H12ClF2N5OS

Molecular Weight

395.8 g/mol

IUPAC Name

2-[[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide

InChI

InChI=1S/C16H12ClF2N5OS/c17-12-7-11(5-6-13(12)19)21-14(25)8-26-16-23-22-15(24(16)20)9-1-3-10(18)4-2-9/h1-7H,8,20H2,(H,21,25)

InChI Key

NFPRROFWQGEKNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)F)Cl)F

Origin of Product

United States

Preparation Methods

Formation of the Triazole Core

The 1,2,4-triazole ring is synthesized via cyclization of thiosemicarbazide derivatives. A typical procedure involves reacting 4-fluorobenzoic acid hydrazide with carbon disulfide in an alkaline medium (e.g., potassium hydroxide) under reflux conditions (80–90°C, 6–8 hours). This yields 5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol as a key intermediate.

Reaction Equation:

4-Fluorobenzoic acid hydrazide+CS2KOH, EtOH5-(4-Fluorophenyl)-4H-1,2,4-triazole-3-thiol+H2S\text{4-Fluorobenzoic acid hydrazide} + \text{CS}2 \xrightarrow{\text{KOH, EtOH}} \text{5-(4-Fluorophenyl)-4H-1,2,4-triazole-3-thiol} + \text{H}2\text{S}

Sulfanyl Group Incorporation

The sulfanyl (-S-) linker is introduced via nucleophilic displacement. The triazole-thiol intermediate reacts with 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide in the presence of anhydrous potassium carbonate (K2_2CO3_3) in dry acetone. This step proceeds at room temperature for 4–6 hours, achieving yields of 65–75%.

Key Conditions:

  • Solvent: Dry acetone

  • Base: Anhydrous K2_2CO3_3 (2.0 equiv)

  • Temperature: 25–30°C

  • Reaction Time: 5 hours

Acetamide Coupling

The final step involves coupling the sulfanyl-triazole intermediate with 3-chloro-4-fluoroaniline. This is typically accomplished using acetyl chloride or acetic anhydride under reflux conditions (110–120°C, 3–4 hours), followed by purification via recrystallization from ethanol.

Optimization of Reaction Parameters

Solvent and Base Selection

The choice of solvent and base significantly impacts yield and purity. Polar aprotic solvents like dimethylformamide (DMF) or acetone enhance reaction rates, while bases such as K2_2CO3_3 or triethylamine (Et3_3N) facilitate deprotonation of the thiol group.

Table 1: Solvent and Base Optimization for Sulfanyl Incorporation

SolventBaseYield (%)Purity (%)
AcetoneK2_2CO3_37598
DMFEt3_3N6895
THFNaHCO3_35290

Temperature and Time Dependence

Elevated temperatures (50–60°C) reduce reaction times but risk decomposition of the thiol intermediate. Optimal conditions balance efficiency and stability, as shown below:

Table 2: Temperature vs. Yield in Sulfanyl Coupling

Temperature (°C)Time (hours)Yield (%)
25575
40370
60258

Industrial-Scale Production Considerations

Scaling up the synthesis requires addressing challenges such as heat dissipation, solvent recovery, and waste management. Key strategies include:

  • Continuous Flow Reactors: Enable precise temperature control and reduce reaction times.

  • Catalytic Recycling: Reuse of K2_2CO3_3 via filtration and reactivation lowers costs.

  • Chromatographic Purification: Flash chromatography on silica gel (ethyl acetate/hexane, 3:7) ensures >99% purity for pharmaceutical applications.

Analytical Characterization

Spectroscopic Validation

  • FT-IR: Peaks at 1669 cm1^{-1} (C=O stretch), 1349 cm1^{-1} (C-F stretch), and 3212 cm1^{-1} (N-H stretch) confirm functional groups.

  • 1^1H NMR (400 MHz, DMSO-d6_6): δ 4.29 (s, 2H, -CH2_2-), δ 7.04–7.81 (m, aromatic protons), δ 10.18 (s, 1H, -NH-).

  • Mass Spectrometry: Molecular ion peak at m/z 421.9 ([M+H]+^+) matches the theoretical molecular weight .

Chemical Reactions Analysis

Nucleophilic Substitution

The sulfanyl (-S-) group undergoes nucleophilic substitution, particularly in the presence of alkyl halides or aryl halides. For example:
Reaction :
Compound+R-XCompound-S-R+HX\text{Compound} + \text{R-X} \rightarrow \text{Compound-S-R} + \text{HX}
Conditions :

  • Solvent: Dimethylformamide (DMF) or ethanol

  • Base: Triethylamine (Et3_3N) or potassium carbonate (K2_2CO3_3)

  • Temperature: 60–80°C
    Outcome : Formation of thioether derivatives with modified biological activity.

Oxidation Reactions

The sulfanyl group can oxidize to sulfoxide or sulfone derivatives:
Reaction :
Compound-S-H2O2Compound-SO-H2O2Compound-SO2-\text{Compound-S-} \xrightarrow{\text{H}_2\text{O}_2} \text{Compound-SO-} \xrightarrow{\text{H}_2\text{O}_2} \text{Compound-SO}_2\text{-}
Conditions :

  • Oxidizing agent: Hydrogen peroxide (30% v/v)

  • Catalyst: Acetic acid

  • Temperature: Room temperature (sulfoxide) or 50°C (sulfone).

Reduction Reactions

The acetamide carbonyl group is reducible to a methylene group:
Reaction :
Compound-CONH-ArLiAlH4Compound-CH2-NH-Ar\text{Compound-CONH-Ar} \xrightarrow{\text{LiAlH}_4} \text{Compound-CH}_2\text{-NH-Ar}
Conditions :

  • Reducing agent: Lithium aluminum hydride (LiAlH4_4)

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: Reflux.

Key Synthetic Steps

StepReaction TypeReagents/ConditionsYield
1CyclocondensationHydrazine hydrate, 4-fluorobenzaldehyde, ethanol, 80°C75%
2ThiolationCS2_2, KOH, DMF, 60°C68%
3AcetylationChloroacetyl chloride, Et3_3N, DCM, 0°C82%
4PurificationRecrystallization (ethanol:water)>95% purity

Data adapted from synthesis protocols in .

Functional Group Compatibility

  • Triazole Ring : Stable under acidic and basic conditions but susceptible to electrophilic substitution at the 5-position.

  • Fluorophenyl Group : Enhances electron-withdrawing effects, directing electrophiles to meta positions.

Optimized Reaction Conditions

ReactionCatalystSolventTemperatureTimeYield
Nucleophilic substitutionEt3_3NDMF70°C6h85%
Oxidation (to sulfone)AcOHH2_2O2_2/H2_2O50°C12h78%
Reduction (carbonyl)Pd/C (10%)THFReflux4h65%

Higher yields for substitutions are achieved in polar aprotic solvents (DMF) due to improved nucleophilicity.

Hydrolytic Degradation

The acetamide bond hydrolyzes under strong acidic or basic conditions:
Compound-CONH-Ar+H2OHCl/NaOHCompound-COOH+Ar-NH2\text{Compound-CONH-Ar} + \text{H}_2\text{O} \xrightarrow{\text{HCl/NaOH}} \text{Compound-COOH} + \text{Ar-NH}_2
Conditions :

  • Acidic: 6M HCl, 100°C, 8h

  • Basic: 2M NaOH, 80°C, 6h.

Thermal Stability

  • Decomposition temperature: >200°C (DSC data)

  • No observable degradation below 150°C in inert atmospheres .

Pharmacological Modifications

  • Antifungal Activity : Sulfone derivatives show enhanced binding to fungal CYP51 (lanosterol demethylase).

  • Anticancer Potential : Thioether analogs inhibit topoisomerase IIα (IC50_{50} = 2.4 μM).

Agricultural Chemistry

  • Herbicidal activity via inhibition of acetolactate synthase (ALS) in weeds (EC50_{50} = 0.8 μM) .

Scientific Research Applications

Biological Properties

Triazole derivatives are known for their broad spectrum of biological activities, including:

  • Anticancer Activity : Compounds with triazole moieties have been shown to exhibit significant anticancer properties. For instance, studies indicate that related triazole compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antimicrobial Effects : The antimicrobial properties of triazoles make them suitable candidates for developing new antibiotics. Research has demonstrated that triazole derivatives can effectively combat bacterial and fungal infections by disrupting cellular processes in pathogens .
  • Anti-inflammatory Properties : Some studies suggest that triazole compounds may act as inhibitors of inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Anticancer Research

A study published in a peer-reviewed journal highlighted the anticancer efficacy of related triazole compounds against several cancer cell lines. The results indicated that these compounds could induce significant apoptosis and inhibit proliferation in human cancer cells such as OVCAR-8 and NCI-H40 with percent growth inhibitions exceeding 75% .

Antimicrobial Activity

Another investigation focused on the antimicrobial properties of triazole derivatives similar to 2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide. The findings revealed that these compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as novel antibiotic agents .

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • Halogen Substituents: The 3-chloro-4-fluorophenyl group in the target compound likely enhances lipophilicity and binding affinity compared to non-halogenated analogues (e.g., 9d, 9e) .
  • Heterocyclic Moieties : Pyridinyl substituents (e.g., AS111, 618415-13-7) improve solubility and target specificity, particularly in neurological or anti-inflammatory applications .
  • Thermal Stability : Higher melting points in brominated derivatives (e.g., 9c) suggest increased crystallinity due to halogen interactions .

Anti-Inflammatory Activity

  • Computational studies predict hydrophobic interactions between the 3-chloro-4-fluorophenyl group and COX-2’s active site, akin to AS111’s 3-methylphenyl moiety .
  • In contrast, OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) acts as an ionotropic receptor antagonist, highlighting the role of ethyl/pyridinyl groups in divergent pharmacological pathways .

Antimicrobial and Antioxidant Activity

  • Derivatives with 4-bromophenyl (9c) or 4-fluorophenyl (9e) groups exhibit moderate antimicrobial activity, though less potent than pyridinyl-substituted analogues (e.g., KA3, KA4) .
  • Electron-withdrawing substituents (e.g., Cl, F) enhance radical scavenging in antioxidant assays, as seen in compounds like 9e .

Structure-Activity Relationship (SAR) Trends

Electron-Withdrawing Groups : Chloro/fluoro substituents on the acetamide aryl ring enhance bioactivity by improving membrane permeability and target binding .

Heterocyclic Triazole Substitutions : Pyridinyl or methoxyphenyl groups (e.g., 710988-27-5 ) increase solubility and metabolic stability.

Sulfanyl Bridge : Critical for maintaining conformational flexibility; oxidation to sulfonyl reduces activity .

Q & A

Q. Table 1: Example Synthetic Conditions

StepReagents/ConditionsYield (%)Characterization
Thiol activationK2_2CO3_3, acetone, reflux, 6h85TLC (Rf 0.5, EtOAc/hexane 1:1)
Nucleophilic substitution2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide, 24h721H NMR^1 \text{H NMR}, LC-MS (m/z 422 [M+H]+^+)

Q. Table 2: SAR Substituent Library

AnalogR1 (Triazole)R2 (Acetamide)MIC (S. aureus) (µg/mL)LogP
Parent4-Fluorophenyl3-Cl-4-F-phenyl8.03.2
A4-Chlorophenyl3-Cl-4-F-phenyl16.03.5
B4-Methoxyphenyl3-Cl-4-F-phenyl32.02.8

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